Linalyl benzoate
Description
Historical Trajectories of Linalyl Benzoate (B1203000) in Chemical Science
Contemporary Research Paradigms for Linalyl Benzoate
Modern research continues to investigate this compound, focusing on refining its synthesis, developing advanced analytical methods for its detection and characterization, and precisely determining its physicochemical properties.
Synthesis and Analysis: The classical synthesis method remains the reaction between linalool (B1675412) and benzoyl chloride. chemdad.com However, contemporary research also explores more sophisticated synthetic strategies, including stereoselective synthesis to produce specific isomers and the use of biocatalysis, which employs enzymes to facilitate the reaction under milder conditions. researchgate.netmdpi.comgoogle.com
The analysis and characterization of this compound are now performed using a suite of modern analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a principal method for identifying this compound in complex mixtures like essential oils and for quantifying its presence. researchgate.netmdpi.comunito.it Spectroscopic methods are crucial for confirming the compound's structure. Fourier-Transform Infrared (FTIR) spectroscopy identifies its functional groups, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the arrangement of atoms within the molecule. thegoodscentscompany.comnih.gov
Physicochemical and Spectroscopic Data: Detailed research has established the key physicochemical properties of this compound. It is a yellowish to amber liquid that is insoluble in water but soluble in organic solvents and oils. nih.gov
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 3,7-dimethylocta-1,6-dien-3-yl benzoate | nih.gov |
| Molecular Formula | C₁₇H₂₂O₂ | nih.govgivaudan.com |
| Molecular Weight | 258.35 g/mol | nih.gov |
| Appearance | Liquid; yellowish to amber liquid | nih.gov |
| Boiling Point | 263.0 °C at 760 mm Hg | hmdb.canih.gov |
| Density | 0.978–0.999 g/cm³ | nih.gov |
| Refractive Index | 1.505–1.526 | nih.gov |
| Solubility | Insoluble in water; soluble in organic solvents and oils | nih.gov |
| Technique | Database/Reference | Source |
|---|---|---|
| GC-MS | SpectraBase: 4RRDPHb4CD9 | nih.gov |
| FTIR | SpectraBase: FtoHZg5QIsd | nih.gov |
| Kovats Retention Index | 1781 (Standard non-polar column) | nih.gov |
Cross-Disciplinary Relevance of this compound Investigations
This compound's utility and study extend beyond traditional chemistry into several other scientific fields.
Perfumery, Cosmetics, and Food Science: The primary application of this compound is in the fragrance and flavor industries. chemimpex.com Its pleasant, heavy floral, and fruity odor makes it a valuable component in perfumes, soaps, and various personal care products, where it imparts warmth and softness to a fragrance blend. thegoodscentscompany.comchemimpex.com It is also used as a flavoring agent in food products. ontosight.aichemimpex.com
Pharmacology and Medicinal Chemistry: Researchers have investigated the potential biological activities of this compound. Studies have explored its potential antimicrobial and anti-inflammatory properties. ontosight.ai More recently, computational studies using molecular docking have examined this compound, a compound found in Jasminum sambac, for its potential to inhibit the glucokinase enzyme, suggesting a possible role in future diabetes mellitus research. unpad.ac.id
Phytochemistry and Agricultural Science: As a natural constituent of various plant essential oils, this compound is of interest to phytochemists studying the chemical composition of plants. chemdad.comcontaminantdb.ca The analysis of its presence and concentration in different lavender cultivars, for instance, is part of broader research into the chemical profiles and potential applications of these plants. agriculturejournals.czagriculturejournals.cz
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,7-dimethylocta-1,6-dien-3-yl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O2/c1-5-17(4,13-9-10-14(2)3)19-16(18)15-11-7-6-8-12-15/h5-8,10-12H,1,9,13H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJXBZZBBNNTOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C=C)OC(=O)C1=CC=CC=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2047191 | |
| Record name | Linalyl benzoate | |
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Molecular Weight |
258.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, yellowish to amber liquid with a heavy, floral, balsamic, fruity odour | |
| Record name | Linalyl benzoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030431 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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| Record name | Linalyl benzoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/782/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
263.00 °C. @ 760.00 mm Hg | |
| Record name | Linalyl benzoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030431 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
| Record name | Linalyl benzoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/782/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.978-0.999 | |
| Record name | Linalyl benzoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/782/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
126-64-7 | |
| Record name | Linalyl benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3,7-Dimethyl-1,6-octadien-3-yl benzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126647 | |
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| Record name | Linalyl benzoate | |
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| Record name | 1,6-Octadien-3-ol, 3,7-dimethyl-, 3-benzoate | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Linalyl benzoate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Linalyl benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.361 | |
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| Record name | LINALYL BENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ADP7IT9Y3 | |
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| Record name | Linalyl benzoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030431 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Advanced Synthetic Strategies for Linalyl Benzoate and Its Analogues
Esterification Methodologies in Linalyl Benzoate (B1203000) Preparation
Exploration of Conventional Esterification Pathways (e.g., Linalool (B1675412) and Benzoyl Chloride)
The most direct and widely recognized method for preparing linalyl benzoate is the esterification of linalool with benzoyl chloride. chemicalbook.comchemdad.com This reaction is typically conducted in the presence of a base, such as pyridine (B92270), to neutralize the hydrochloric acid byproduct. chemicalbook.comchemdad.comlookchem.com The use of pyridine or other similar bases is crucial for driving the reaction to completion by scavenging the acid that would otherwise protonate the starting alcohol, rendering it less nucleophilic.
Another variation of this conventional pathway involves the use of n-butyllithium with linalool in a solvent mixture of tetrahydrofuran (B95107) and hexane. This approach generates the lithium salt of linalool, a potent nucleophile that readily reacts with benzoyl chloride to yield this compound. lookchem.com Research has also explored the use of TMEDA (tetramethylethylenediamine) in conjunction with benzoyl chloride at low temperatures (-78°C) to achieve rapid and high-yielding benzoylation of alcohols. organic-chemistry.org
The choice of method can significantly influence the odor profile of the final product. For instance, older production methods often result in a sweeter, less tenacious scent compared to more modern processes. chemicalbook.com
Investigation of Dehydrolinalool Esterification with Benzoic Acid
An alternative synthetic strategy involves the esterification of dehydrolinalool with benzoic acid. chemicalbook.comchemicalbook.in This process is often carried out under azeotropic conditions to facilitate the removal of water, a byproduct of the esterification, thereby shifting the reaction equilibrium towards the product. Following the formation of dehydrothis compound, a subsequent hydrogenation step is required to reduce the alkyne functionality to an alkene, yielding the final this compound. chemicalbook.comchemicalbook.in This two-step approach offers a pathway to this compound from a different set of starting materials, providing flexibility in chemical manufacturing.
Evaluation of Precursor-Based Synthesis Routes
The synthesis of this compound can also be approached through the transformation of other linalyl esters or related precursors. One such method involves the reaction of linalyl formate (B1220265) with methyl anthranilate in the presence of linalool sodium. chemicalbook.comchemicalbook.in Linalyl formate itself is prepared by the esterification of linalool with formic acid. guidechem.comchemicalbook.com
Another precursor-based route utilizes linalool sodium in a reaction with trichloroacetophenone to produce this compound. chemicalbook.comchemicalbook.in These methods highlight the versatility of chemical synthesis, allowing for the production of the target molecule from a variety of starting points, which can be advantageous depending on the availability and cost of the raw materials.
Catalytic Innovations in this compound Synthesis and Related Reactions
The development of novel and efficient catalysts is a cornerstone of modern synthetic chemistry. In the context of this compound synthesis, catalytic innovations aim to improve reaction rates, increase yields, and promote environmentally friendly processes.
Application of Green Catalysts for Benzoic Acid Esterification
The esterification of benzoic acid with various alcohols, a reaction central to the synthesis of benzoate esters, has been a fertile ground for the application of green catalysts. These catalysts are designed to be more environmentally benign, often offering advantages such as reusability, low toxicity, and operation under milder conditions.
One promising class of green catalysts is deep eutectic solvents (DES). dergipark.org.trtrdizin.gov.tr A study investigating the esterification of benzoic acid with ethanol, butanol, and hexanol demonstrated that a DES composed of p-toluene sulfonic acid (p-TSA) and benzyl (B1604629) tri-ethyl ammonium (B1175870) chloride (BTEAC) exhibited high catalytic activity. dergipark.org.trtrdizin.gov.tr In this system, the DES acts as both the solvent and the catalyst. At 75°C, this system achieved benzoic acid conversions of 88.3% for ethanol, 87.8% for butanol, and 67.5% for hexanol. dergipark.org.tr The study also compared the DES to other catalysts like an ionic liquid (1-Butyl-3-methylimidazolium chloride) and a solid ion exchange resin (Amberlyst 15), with the DES showing superior performance. dergipark.org.tr
Table 1: Comparison of Catalyst Performance in Benzoic Acid Esterification with Ethanol
| Catalyst | Temperature (°C) | Benzoic Acid Conversion (%) |
|---|---|---|
| Deep Eutectic Solvent (p-TSA/BTEAC) | 55 | 52.7 |
| 65 | 64.0 | |
| 75 | 88.4 | |
| Ionic Liquid (1-Butyl-3-methylimidazolium chloride) | 55 | 18.9 |
| 65 | 19.6 | |
| 75 | Not specified, but lower than DES | |
| Ion Exchange Resin (Amberlyst 15) | 55 | 6.9 |
| 65 | 7.8 | |
| 75 | Not specified, but lower than DES |
Data sourced from a study on green catalysts for benzoic acid esterification. dergipark.org.tr
Other research has explored the use of zirconia-supported tungstophosphoric acid, supported iron oxide nanoparticles, and various zeolites as catalysts for esterification reactions involving carboxylic acids. trdizin.gov.tr
Development of Novel Catalytic Systems for this compound Formation
Specific to the synthesis of this compound and related terpenic esters, several novel catalytic systems have been developed. Iron(III) nitrate (B79036) has been identified as an efficient catalyst for the esterification of terpenic alcohols, including linalool, with carboxylic acids. rsc.org This catalyst offers a commercially available and less toxic alternative to other metal catalysts. rsc.org
For the synthesis of linalyl acetate (B1210297), a structurally similar ester, the use of a phosphorous trichloride-ammonia addition product as a catalyst in the reaction of myrcene (B1677589) hydrohalides with carboxylic acid salts has been shown to produce a high ratio of the desired linalyl ester. google.com Another approach for preparing tertiary terpene allylic esters like linalyl acetate involves using 1,3-diphenylguanidine (B1679371) as a catalyst in the reaction of a terpenic allylic halide with a carboxylic acid salt. google.com
Furthermore, 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) has been demonstrated as a recyclable catalyst for the acylation of alcohols. organic-chemistry.org A method for preparing linalyl propionate, another analogue, utilizes 4-dimethylamino-pyridine as a catalyst in the reaction of propionic anhydride (B1165640) and linalool, achieving high conversion and yield. google.com These catalytic advancements represent significant progress towards more efficient and sustainable production of this compound and its derivatives.
Chemo-Enzymatic Approaches in Linalool-Derived Compound Synthesis
Chemo-enzymatic strategies represent a powerful convergence of chemical and biological catalysis to achieve synthetic transformations that are often difficult to accomplish through traditional chemical methods alone. In the context of linalool-derived compounds, such as linalool oxides, these approaches offer high selectivity and efficiency under mild reaction conditions. By combining the substrate scope of chemical reactions with the high stereo- and regioselectivity of enzymes, it is possible to synthesize complex chiral molecules and separate stereoisomeric mixtures effectively.
Enzymatic Routes for Linalool-Derived Epoxides and Oxides (e.g., CYP2D6-mediated Epoxidation of Linalool)
The biosynthesis of linalool oxides, which are important fragrance and flavor compounds, is believed to occur via the regioselective epoxidation of linalool's trisubstituted double bond, followed by an intramolecular cyclization of the resulting epoxy-alcohol. mdpi.commdpi.com This natural pathway has inspired enzymatic and chemo-enzymatic synthetic routes.
Research into the oxidative metabolism of linalool has identified specific enzymes capable of catalyzing this transformation. In vitro studies using recombinant human cytochrome P450 (CYP) enzymes have shown that CYP2D6 is singularly responsible for the enzymatic epoxidation of the 6,7-double bond of linalool. nih.govmdpi.com This reaction yields the unstable intermediate 6,7-epoxy-linalool, which rapidly undergoes intramolecular rearrangement to form cyclic ethers: the furanoid and pyranoid forms of linalool oxide. nih.govmdpi.comnih.gov While other enzymes like CYP2C19 also metabolize linalool, they catalyze allylic hydroxylation at the 8-methyl group rather than epoxidation. nih.govmdpi.commdpi.com The catalytic efficiency of CYP2D6 for epoxidation is notably lower than for hydroxylation. mdpi.com
Beyond human enzymes, other biocatalytic systems have been explored. Mutants of cytochrome P450 BM3 from the bacterium Bacillus megaterium have demonstrated enhanced activity and high chemoselectivity for linalool epoxidation, producing linalool oxides from the resulting unstable epoxy intermediate. nih.gov Furthermore, various fungal strains have been utilized for the biotransformation of linalool. For instance, strains of Fusarium spp. and Aspergillus niger can convert linalool into mixtures of cis- and trans-furanoid and pyranoid linalool oxides with varying yields and stereoselectivities. mdpi.com
Enzymatic Systems for Linalool Oxidation
| Enzyme/Organism | Substrate | Primary Reaction | Products | Reference |
|---|---|---|---|---|
| Human CYP2D6 | (R/S)-Linalool | Epoxidation of 6,7-double bond | 6,7-Epoxy-linalool (intermediate), Furanoid & Pyranoid Linalool Oxides | nih.govmdpi.commdpi.com |
| Human CYP2C19 | (R/S)-Linalool | Allylic Hydroxylation | 8-Hydroxylinalool | nih.govmdpi.commdpi.com |
| P450 BM3 (mutant A2) | Linalool | Epoxidation | cis- & trans-Furanoid and Pyranoid Linalool Oxides | nih.gov |
| Fusarium spp. 1D2 | Linalool | Biotransformation | cis- & trans-Furanoid Linalool Oxide (39% and 37% yield) | mdpi.com |
| Aspergillus niger DSM 821 | (3S)-(+)-Linalool | Biotransformation | cis-(2S,5R)-Furanoid Linalool Oxide (30% yield), cis-(2S,5S)-Pyranoid Linalool Oxide (14% yield) | mdpi.com |
Derivatization for Stereoisomeric Separation (e.g., Benzoylation of Linalool Oxide Pyranoid Forms)
Following the epoxidation of a linalool enantiomer and subsequent acid-catalyzed cyclization, a diastereoisomeric mixture of furanoid and pyranoid linalool oxides is typically obtained. mdpi.com The chromatographic separation of all four of these isomers is challenging. mdpi.com A highly effective strategy for their separation involves chemoselective derivatization, specifically the benzoylation of the linalool oxide mixture. mdpi.commdpi.com
This method leverages the structural differences between the pyranoid and furanoid isomers. The pyranoid forms possess a secondary hydroxyl group, while the furanoid forms have a more sterically hindered tertiary hydroxyl group. mdpi.commdpi.com This difference in steric hindrance and reactivity allows for the selective esterification of the pyranoid isomers. mdpi.com By treating the crude mixture of linalool oxides with benzoyl chloride (BzCl), the secondary alcohol of the pyranoid oxides is converted to a benzoate ester, while the tertiary alcohol of the furanoid oxides remains largely unreacted under controlled conditions. mdpi.comresearchgate.net
The resulting benzoate esters are stable and have significantly different polarity compared to the unreacted furanoid oxides, enabling their easy separation via column chromatography. mdpi.commdpi.com After separation, the purified benzoate esters are hydrolyzed, typically using a base like sodium hydroxide (B78521) in methanol, to yield the pure cis- and trans-pyranoid linalool oxides, which can then be separated from each other chromatographically. mdpi.commdpi.com This chemo-enzymatic approach, which begins with linalool enantiomers and uses a chemical derivatization step for separation, provides a practical and scalable method for preparing all stereoisomeric forms of linalool oxide. mdpi.com
Study of Chemoselective Benzoylation of Linalool Oxide Mixture
| Entry | Experimental Conditions | Pyranoid Oxide Conversion (%) | Furanoid Oxide Conversion (%) | Reference |
|---|---|---|---|---|
| 1 | BzCl (3 eq.), DMAP (cat.), CH2Cl2, r.t., 24h | 100 | 35 | mdpi.com |
| 2 | BzCl (1.5 eq.), Py (3 eq.), CH2Cl2, r.t., 24h | 90 | 5 | mdpi.com |
| 3 | BzCl (1.5 eq.), Py (3 eq.), CH2Cl2, 0 °C, 24h | 100 | <5 | mdpi.comresearchgate.net |
Mechanistic Elucidation of Linalyl Benzoate Transformations and Biological Interactions
Hydrolytic Stability and Enzymatic Biotransformations of Linalyl Esters
Linalyl esters, including linalyl benzoate (B1203000), are susceptible to hydrolysis, a process that cleaves the ester bond to yield linalool (B1675412) and the corresponding carboxylic acid. This transformation can occur abiotically, particularly under acidic or basic conditions, and is also readily catalyzed by enzymes within biological systems.
Upon oral ingestion, linalyl esters are expected to undergo significant hydrolysis. In the acidic environment of gastric fluids, chemical hydrolysis can be rapid. For the related compound linalyl acetate (B1210297), the half-life in acidic artificial gastric juice is less than five minutes. nih.gov However, in neutral or intestinal conditions, the rate of chemical hydrolysis is considerably slower. nih.gov
The primary biological mechanism for the cleavage of linalyl esters is enzymatic hydrolysis mediated by carboxylesterases or other esterases. nih.gov These enzymes are abundant in various tissues, with particularly high activity found in the liver. Studies using homogenates of rat liver, blood, and intestinal mucosa have demonstrated the capacity of these tissues to hydrolyze linalyl acetate, although at slower rates than observed in acidic gastric juice. nih.gov The liver, in particular, contains a high concentration of β-esterases that catalyze this reaction. The hydrolysis of linalyl benzoate yields linalool and benzoic acid. Following this cleavage, the resulting linalool and benzoic acid can be further metabolized, for instance, through conjugation with glucuronic acid, to facilitate their excretion in urine.
The rate of hydrolysis for linalyl esters can be influenced by the specific ester and the biological medium. The table below summarizes hydrolysis data for linalyl acetate, which serves as a model for other linalyl esters like this compound.
| Condition | Substrate | Half-Life (t½) | Key Products |
|---|---|---|---|
| Acidic Artificial Gastric Juice | Linalyl Acetate | < 5 minutes | Linalool, Acetic Acid, α-Terpineol |
| Neutral Gastric Juice | Linalyl Acetate | 121 minutes | Linalool, Acetic Acid |
| Intestinal Fluid (with or without pancreatin) | Linalyl Acetate | 153–198 minutes | Linalool, Acetic Acid |
| Rat Liver Homogenates | Linalyl Acetate | Slower than acidic gastric juice | Linalool, Acetic Acid |
Linalool, the alcohol moiety of linalyl esters, is a chiral molecule existing as (S)-(+)-linalool and (R)-(-)-linalool enantiomers. Enzymatic hydrolysis of racemic linalyl esters can exhibit stereoselectivity, preferentially cleaving one enantiomer over the other. Research on esterases from microbial sources has highlighted this phenomenon. For instance, specific esterase clones from Burkholderia gladioli have demonstrated significant activity in the hydrolysis of the sterically hindered ester linalyl acetate, with evidence of enantioselectivity. nih.gov Similarly, enzymes from Rhodococcus ruber have been used for the stereoselective hydrolysis of linalyl acetate esters to produce both (S)- and (R)-linalool. researchgate.net This enzymatic preference is critical as the biological activities and olfactory properties of the linalool enantiomers can differ significantly.
Oxidative Degradation Mechanisms
In addition to hydrolysis, linalyl esters are subject to oxidative degradation through both non-enzymatic and enzymatic pathways. These processes primarily target the reactive double bonds and the tertiary allylic carbon atom within the linalool moiety.
When exposed to atmospheric oxygen, linalyl esters undergo autoxidation, a non-enzymatic process that generates various oxidation products. nih.govresearchgate.net This process is analogous to the well-studied autoxidation of linalool. nih.gov For linalyl acetate, air exposure leads to a decrease in the parent compound and the formation of hydroperoxides as primary oxidation products. nih.gov These hydroperoxides are relatively stable compared to those formed from linalool, leading to their accumulation over time. Further reactions can yield secondary oxidation products, including epoxides and alcohols. nih.govresearchgate.net A study on the autoxidation of linalyl acetate showed that after 42 weeks of air exposure, the concentration of hydroperoxides reached 37%.
| Compound | Condition | Time | Observation | Identified Products |
|---|---|---|---|---|
| Linalyl Acetate | Air Exposure | 10 weeks | 74% of original substance remained | Hydroperoxides |
| Linalyl Acetate | Air Exposure (with stirring) | 42 weeks | Hydroperoxide concentration of 37% | Hydroperoxides, Epoxides, Alcohols |
Once this compound is hydrolyzed to linalool in the body, the linalool molecule becomes a substrate for cytochrome P450 (CYP) enzymes, which are crucial for xenobiotic metabolism. nih.gov In vitro studies using human recombinant cytochrome P450 enzymes have shown that linalool is metabolized into several oxidative products. nih.gov
The primary reactions are allylic hydroxylation and epoxidation. nih.gov
Allylic Hydroxylation: CYP2C19 and CYP2D6 have been shown to catalyze the hydroxylation of the 8-methyl group of linalool, forming 8-hydroxylinalool. nih.gov
Epoxidation: CYP2D6 is capable of catalyzing the epoxidation of the 6,7-double bond of linalool to form the unstable 6,7-epoxy-linalool. This epoxide can then undergo intramolecular rearrangement to form more stable cyclic ethers, namely furanoid-linalool oxide and pyranoid-linalool oxide. nih.gov
The formation of these metabolites is significant, as the oxidation of linalool is not limited to autoxidation but is also a defined biological transformation pathway. nih.govtandfonline.com In plant systems, such as Arabidopsis thaliana, specific P450 enzymes like CYP76C1 are responsible for a cascade of oxidation reactions, converting linalool into various oxides, including 8-hydroxylinalool, 8-oxolinalool, and 8-carboxylinalool. nih.gov
| Enzyme | Substrate | Reaction Type | Major Products |
|---|---|---|---|
| Human CYP2C19 | Linalool | Allylic Hydroxylation | 8-Hydroxylinalool |
| Human CYP2D6 | Linalool | Allylic Hydroxylation & Epoxidation | 8-Hydroxylinalool, Furanoid-linalool oxide, Pyranoid-linalool oxide |
| Arabidopsis CYP76C1 | Linalool | Cascade of Oxidations | 8-Hydroxylinalool, 8-Oxolinalool, 8-Carboxylinalool, Lilac aldehydes/alcohols |
Environmental and Microbial Degradation Pathways
In the environment, this compound is expected to be degraded through a combination of abiotic and biotic processes. Its ester structure makes it susceptible to hydrolysis, and its organic nature makes it a potential substrate for microbial metabolism. oecd.org
Linalyl esters are considered readily biodegradable. oecd.org The initial step in microbial degradation is likely the hydrolysis of the ester bond by microbial esterases, releasing linalool and benzoic acid. These two products then enter separate degradation pathways.
Benzoate Degradation: Benzoic acid and its derivative benzoyl-CoA are common intermediates in the microbial catabolism of aromatic compounds. nih.govresearchgate.net Bacteria have evolved several pathways for its degradation under both aerobic and anaerobic conditions. nih.gov
Aerobic Pathways: A common aerobic strategy involves the activation of benzoate to benzoyl-CoA, followed by oxygen-dependent dearomatization and hydrolytic ring cleavage. nih.govethz.ch This "box" pathway is regulated by specific transcriptional repressors like BoxR. researchgate.net
Anaerobic Pathways: In the absence of oxygen, the degradation of benzoate also proceeds through benzoyl-CoA, but the aromatic ring is dearomatized via reduction followed by a modified β-oxidation pathway. nih.gov
Linalool Degradation: Linalool itself can be utilized by various microorganisms as a carbon and energy source. The degradation pathways often involve initial oxidation steps similar to those seen in mammalian metabolism, leading to the formation of various linalool oxides and other oxidized derivatives, which are then further catabolized. researchgate.net
Abiotic degradation in the environment can also occur. For instance, linalyl acetate has a calculated half-life for photo-oxidation in the atmosphere of approximately 1.1 hours, suggesting that linalyl esters are unlikely to persist in the air. oecd.org
Aerobic and Anaerobic Biodegradation of Benzoate Moieties
The benzoate moiety, a core structural component of this compound, is a common intermediate in the microbial catabolism of numerous aromatic compounds. ethz.chethz.ch Its degradation is a critical process in the global carbon cycle and bioremediation. Microorganisms have evolved distinct strategies to cleave the stable aromatic ring of benzoate, primarily dictated by the presence or absence of oxygen. researchgate.net
Aerobic Biodegradation
Under oxic conditions, the biodegradation of benzoate is initiated by the enzymatic introduction of hydroxyl groups onto the aromatic ring, a reaction catalyzed by oxygenases that utilize molecular oxygen as a cosubstrate. researchgate.net This initial activation destabilizes the ring, preparing it for subsequent cleavage. Several aerobic pathways have been identified in bacteria and fungi.
Classical Pathways: The most common bacterial strategies involve hydroxylation of the benzoate ring to produce catecholic intermediates. nih.gov
Dioxygenation: In many bacteria, benzoate dioxygenase catalyzes the formation of catechol. ethz.chnih.gov
Monooxygenation: Fungi, in particular, often use monooxygenation to form protocatechuate. ethz.ch These catecholic intermediates then undergo ring cleavage via the β-ketoadipate pathway. researchgate.net The cleavage can occur in two ways: intradiol cleavage (between the hydroxyl groups) or extradiol cleavage (adjacent to the hydroxyl groups). researchgate.net
Hybrid Pathway: Some bacteria, such as certain Azoarcus and Pseudomonas species, utilize a hybrid pathway that incorporates features of both aerobic and anaerobic degradation. nih.govnih.gov This process begins with the activation of benzoate to its coenzyme A (CoA) thioester, benzoyl-CoA, a step characteristic of anaerobic pathways. nih.gov However, the subsequent dearomatization and ring cleavage steps require molecular oxygen, involving enzymes like benzoyl-CoA 2,3-epoxidase. nih.gov
The final products of these aerobic pathways are typically central metabolites such as succinyl-CoA and acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle. ethz.ch
Table 1: Key Enzymes in Aerobic Benzoate Degradation
| Enzyme | Function | Pathway |
|---|---|---|
| Benzoate Dioxygenase | Dihydroxylation of benzoate to form catechol intermediates. | Classical Aerobic |
| Benzoate-CoA Ligase | Activation of benzoate to benzoyl-CoA. | Hybrid Aerobic |
| Benzoyl-CoA 3-Monooxygenase | Converts benzoyl-CoA to 3-hydroxybenzoyl-CoA. nih.gov | Hybrid Aerobic |
| Benzoyl-CoA 2,3-Epoxidase | Epoxidation of the aromatic ring of benzoyl-CoA. nih.gov | Hybrid Aerobic |
| Catechol Dioxygenase | Catalyzes the oxidative cleavage of the catechol ring. nih.gov | Classical Aerobic |
Anaerobic Biodegradation
In the absence of oxygen, microorganisms employ a fundamentally different strategy that relies on reduction rather than oxidation to overcome the resonance energy of the aromatic ring. researchgate.netnih.gov This process is often carried out by consortia of microbes, including fermenting, sulfate-reducing, and methanogenic organisms. nih.govncl.ac.ukresearchgate.net
The central and universal step in the anaerobic degradation of aromatic compounds is the formation of benzoyl-CoA. ethz.chresearchgate.net
Activation: Benzoate is first activated by an ATP-dependent benzoate-CoA ligase, forming the high-energy thioester derivative, benzoyl-CoA. nih.govfrontiersin.org
Dearomatization: The key, energy-intensive step is the reductive dearomatization of benzoyl-CoA. This reaction is catalyzed by the ATP-dependent benzoyl-CoA reductase, which reduces the aromatic ring to a non-aromatic cyclohex-1,5-diene-1-carbonyl-CoA. researchgate.netwikipedia.orgnih.gov
Ring Cleavage and β-Oxidation: The cyclic dienoyl-CoA intermediate undergoes a series of reactions analogous to the β-oxidation of fatty acids, including hydration, dehydrogenation, and ultimately, hydrolytic ring cleavage. researchgate.netnih.gov This sequence generates aliphatic dicarboxylic CoA esters, such as 3-hydroxypimelyl-CoA. ethz.chresearchgate.net
Final Metabolism: The resulting aliphatic intermediates are further metabolized, typically to acetyl-CoA and CO2. researchgate.net In methanogenic consortia, intermediates such as acetate, H₂, and CO₂ are consumed by methanogens to produce methane. nih.gov
This anaerobic pathway is a hallmark of diverse bacteria, including the phototrophic Rhodopseudomonas palustris and the denitrifying species Thauera aromatica and Azoarcus evansii. ethz.ch
Table 2: Comparison of Aerobic and Anaerobic Benzoate Degradation Pathways
| Feature | Aerobic Pathway | Anaerobic Pathway |
|---|---|---|
| Oxygen Requirement | Obligatory | Strict absence of oxygen |
| Initial Activation | Hydroxylation of the aromatic ring (e.g., to catechol) or formation of benzoyl-CoA. researchgate.netnih.gov | Activation to benzoyl-CoA via benzoate-CoA ligase. researchgate.net |
| Key Dearomatizing Enzyme | Oxygenases (e.g., Benzoate Dioxygenase). nih.gov | ATP-dependent Benzoyl-CoA Reductase. researchgate.net |
| Ring Cleavage Mechanism | Oxygenolytic (cleavage by dioxygenases). nih.gov | Hydrolytic (cleavage of a non-aromatic ring). nih.gov |
| Central Intermediate | Catechol, Protocatechuate. ethz.chresearchgate.net | Benzoyl-CoA. ethz.ch |
| Typical End Products | CO₂, H₂O, Succinyl-CoA, Acetyl-CoA. ethz.ch | CH₄, CO₂, Acetyl-CoA (in methanogenic consortia). nih.govresearchgate.net |
Table 3: Microorganisms Involved in Benzoate Biodegradation
| Degradation Type | Genus/Species | Key Characteristics |
|---|---|---|
| Aerobic | Pseudomonas putida wikipedia.org | A well-studied bacterium capable of degrading a wide range of aromatic compounds. |
| Aerobic | Acinetobacter sp. wikipedia.org | Commonly found in soil and water environments with metabolic versatility. |
| Aerobic | Corynebacterium sp. wikipedia.org | Gram-positive bacteria known for diverse metabolic capabilities. |
| Aerobic/Anaerobic | Azoarcus sp. / Thauera sp. ethz.chnih.gov | Facultative anaerobes, often denitrifiers, capable of both pathways. |
| Anaerobic | Rhodopseudomonas palustris ethz.chnih.gov | A metabolically versatile phototrophic bacterium. |
| Anaerobic (Consortia) | Syntrophus sp. ncl.ac.uk | A key primary benzoate degrader in syntrophic methanogenic cultures. |
| Anaerobic (Consortia) | Methanosaeta / Methanosarcina ncl.ac.uk | Acetoclastic and versatile methanogens that consume intermediates like acetate. |
Biomedical and Pharmacological Research on Linalyl Benzoate
Computational Studies on Protein-Ligand Interactions
In silico methods, particularly molecular docking, have been instrumental in exploring the therapeutic potential of linalyl benzoate (B1203000). These computational techniques simulate the interaction between a ligand (linalyl benzoate) and a target protein at the molecular level, providing insights into binding affinity and potential inhibitory action.
Recent computational studies have investigated the interaction of this compound with the glucokinase (GCK) enzyme. thieme-connect.com Glucokinase plays a crucial role in glucose homeostasis by catalyzing the first step of glucose utilization, and it is a significant target in the management of diabetes mellitus. thieme-connect.com In a molecular docking simulation, this compound was identified as a promising ligand for the GCK protein (PDB ID: 4LC9). thieme-connect.com The study revealed that this compound establishes several key interactions within the protein's binding site. thieme-connect.com The binding affinity was calculated to be -5.8 kcal/mol, indicating a favorable interaction. thieme-connect.com This binding is stabilized by a combination of forces, including Van der Waals forces, alkyl and Pi-Alkyl interactions, and conventional hydrogen bonds. thieme-connect.com
| Compound | Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Types of Interactions |
|---|---|---|---|---|---|
| This compound | Glucokinase (GCK) | 4LC9 | -5.8 | ARG A:478, LYS A:475 | Van der Waals, Alkyl, Pi-Alkyl, Conventional Hydrogen Bond |
Based on the molecular docking simulations, this compound has been predicted to have potential as a competitive inhibitor for diabetes mellitus. thieme-connect.com The strong binding capability to the GCK enzyme suggests that it could modulate the enzyme's activity, which is a key mechanism in controlling blood sugar levels. thieme-connect.com Found in plants such as Jasminum sambac, this compound's interaction with GCK, as well as other proteins like GSK3B and PPARG, supports the hypothesis of its potential antidiabetic activity. thieme-connect.comrsc.orgmdpi.com These in silico findings position this compound as a promising candidate for further investigation in the development of new therapeutic compounds for diabetes. thieme-connect.com
Investigations into Bioactivity and Therapeutic Potential
Beyond computational predictions, this compound has been noted for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities. researchgate.netontosight.ai These investigations are crucial for validating the therapeutic promise of the compound.
This compound has been identified as a compound with potential antimicrobial properties. ontosight.ai However, specific studies detailing its efficacy, such as determining the Minimum Inhibitory Concentration (MIC) against a broad range of bacterial and fungal pathogens, are not extensively documented in current scientific literature. The antimicrobial activities are often attributed to essential oils where this compound is a constituent, but the specific contribution of this compound is yet to be fully elucidated. Its structural components, linalool (B1675412) and benzoic acid, are known for their antimicrobial effects, suggesting that this compound is a strong candidate for future antimicrobial research. ucl.ac.uk
This compound has been investigated for its potential anti-inflammatory effects. researchgate.net The anti-inflammatory activity of essential oils containing related compounds like linalool and linalyl acetate (B1210297) is well-documented, showing inhibition of inflammatory mediators. nih.gov These related compounds are known to play a major role in the anti-inflammatory activity of the essential oils that contain them. nih.gov While this compound is mentioned as having potential in this area, detailed in vitro or in vivo studies that specifically isolate and characterize the anti-inflammatory mechanisms of this compound, such as its effect on cyclooxygenase (COX) enzymes or the production of inflammatory cytokines, are limited. This indicates a gap in the research and highlights an area for future exploration to confirm and characterize its anti-inflammatory potential.
Environmental Footprint and Bioproduction of Linalyl Benzoate and Precursors
Biodegradation and Ecotoxicity Assessment
The environmental fate of linalyl benzoate (B1203000) is determined by its biodegradability and its potential toxicity to aquatic organisms. These factors are assessed using internationally recognized guidelines to ensure a comprehensive understanding of its environmental footprint.
Quantitative Determination of Biodegradability (e.g., OECD Guidelines)
The biodegradability of chemical substances is a critical measure of their environmental persistence. The Organisation for Economic Co-operation and Development (OECD) provides a set of guidelines for testing the biodegradability of chemicals. For a substance to be considered "readily biodegradable," it must achieve greater than 60% degradation in a ready biodegradation test within 28 days and pass the 10-day window criterion. givaudan.com This indicates that the substance is likely to be rapidly and completely removed from the environment.
Evaluation of Ecotoxicological Hazards
The ecotoxicity of linalyl benzoate is evaluated to determine its potential harm to aquatic life. givaudan.com These assessments are conducted following internationally recognized testing guidelines, such as those provided by the OECD, and are performed to Good Laboratory Practice (GLP) standards. givaudan.com The results of these tests are used to classify the substance based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). givaudan.com
While detailed ecotoxicity data for this compound is limited, it is generally not classified as environmentally hazardous. vigon.com However, this does not preclude the possibility of harmful effects from large or frequent spills. vigon.com Safety data sheets indicate that 100% of the mixture consists of components of unknown acute and long-term hazards to the aquatic environment. vigon.com For risk assessment purposes, data from read-across analogs are sometimes used. For instance, the environmental endpoint for this compound has been completed using data from linalyl cinnamate. researchgate.netnih.gov
| Property | Assessment | Details |
| Biodegradability | Assessed according to OECD guidelines. givaudan.com | Specific data for this compound is not publicly available. cdhfinechemical.com Precursor linalool (B1675412) is readily biodegradable. evostore.ionewhall.co.uk |
| Ecotoxicity | Evaluated based on OECD guidelines for aquatic species. givaudan.com | Not classified as environmentally hazardous, though potential for harm from large spills exists. vigon.com |
Sustainable Bioproduction of Linalool (as a Key Precursor)
The growing demand for linalool in various industries, coupled with a desire for sustainable manufacturing, has driven research into its bioproduction. ukri.org Microbial fermentation offers a promising alternative to traditional chemical synthesis or extraction from plants. nih.gov
Metabolic Engineering Strategies for Linalool Biosynthesis in Microorganisms (e.g., Yarrowia lipolytica, E. coli)
Metabolic engineering of microorganisms like the oleaginous yeast Yarrowia lipolytica and the bacterium Escherichia coli is a key strategy for producing linalool. researcher.lifenih.govtandfonline.com These microbes are engineered to express the necessary enzymes for linalool synthesis.
In Yarrowia lipolytica, researchers have successfully engineered the yeast to produce linalool de novo. researcher.life This involves overexpressing a linalool synthase (LIS) gene, which converts the precursor geranyl diphosphate (B83284) (GPP) into linalool. researcher.life Further strategies to enhance production include diverting metabolic flux towards GPP synthesis. researcher.life Y. lipolytica is considered a suitable host for terpene synthesis due to its inherent mevalonate (B85504) (MVA) pathway, high fluxes of acetyl-CoA and NADPH, and its ability to store hydrophobic products. nih.govtandfonline.com
Escherichia coli has also been extensively engineered for linalool production. frontiersin.orgnih.gov A significant challenge in using E. coli is the stability of the genetic constructs. frontiersin.orgnih.gov Researchers have worked to stabilize linalool production by eliminating repetitive DNA sequences that can lead to the removal of essential pathway components. frontiersin.orgnih.gov Strategies to increase the supply of the precursor GPP have also been a focus, with one study achieving a yield of 1027.3 mg/L of R-(−)-linalool in fed-batch fermentation. acs.org
Utilization of Waste Streams for Bioproduction (e.g., Paper Mill Wastewater)
A significant advancement in sustainable bioproduction is the use of waste streams as a carbon source for microbial fermentation. ukri.org Paper mill wastewater, which contains secondary paper fibers, is a promising and abundant low-cost feedstock. frontiersin.orgnih.gov This waste material has a high cellulose (B213188) content that can be enzymatically broken down into glucose, which then serves as a nutrient for the engineered microorganisms. frontiersin.orgresearchgate.net
The use of paper mill wastewater reduces the cost of fermentation and adds value to a waste product, contributing to a circular economy. ukri.orgnih.gov Studies have demonstrated the feasibility of using hydrolyzed paper as a feedstock for E. coli to produce linalool, providing a proof-of-concept for producing chemicals from industrial waste. frontiersin.orgnih.gov This approach avoids reliance on petrochemical feedstocks and contributes to reducing net carbon emissions in chemical manufacturing. frontiersin.org
| Microorganism | Engineering Strategy | Key Findings |
| Yarrowia lipolytica | Overexpression of linalool synthase (LIS) gene; diversion of metabolic flux to GPP. researcher.life | Successfully produced linalool de novo. researcher.life |
| Escherichia coli | Stabilization of genetic constructs; increasing GPP supply. frontiersin.orgnih.govacs.org | Achieved high titers of linalool, demonstrating the importance of genetic stability. acs.org |
Advanced Analytical Methodologies for Linalyl Benzoate Analysis
The accurate identification and quantification of linalyl benzoate (B1203000), particularly in intricate samples such as essential oils, food products, and cosmetics, necessitates the use of sophisticated analytical techniques. These methods are crucial for overcoming challenges posed by matrix complexity and the presence of isomeric or co-eluting compounds. Advanced methodologies focus on enhancing selectivity, sensitivity, and separation efficiency.
Theoretical and Computational Chemistry for Linalyl Benzoate Research
Molecular Modeling of Biological Interactions
Molecular modeling encompasses a variety of computational techniques to simulate the interactions between molecules. For linalyl benzoate (B1203000), these methods have been primarily applied to understand its potential as a bioactive compound.
Ligand-protein docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a target protein. This technique is instrumental in identifying potential biological targets and estimating the strength of the interaction, often expressed as binding affinity.
In a notable study, linalyl benzoate was identified as a phytochemical constituent of Jasminum sambac with potential therapeutic applications for diabetes mellitus. unpad.ac.idunpad.ac.idumm.ac.id Researchers used in silico molecular docking to investigate the interaction between this compound and the Glucokinase (GCK) enzyme (PDB ID: 4LC9), a key protein involved in glucose metabolism. unpad.ac.id The study revealed that this compound exhibits a significant binding affinity for the GCK protein. unpad.ac.idunpad.ac.id The docking analysis calculated a binding affinity of -5.8 kcal/mol, suggesting a stable interaction. unpad.ac.id This finding points to the GCK protein as a potential biological target for this compound. unpad.ac.idunpad.ac.id
| Parameter | Value | Target Protein | Method |
| Binding Affinity | -5.8 kcal/mol | Glucokinase (GCK) | Molecular Docking unpad.ac.id |
This table presents the predicted binding affinity of this compound with the Glucokinase enzyme as determined by molecular docking simulations.
Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions that stabilize the ligand-protein complex, which helps in predicting the mechanism of action. For this compound's interaction with the Glucokinase (GCK) enzyme, the analysis identified several key molecular interactions. unpad.ac.id These include Van der Waals forces, alkyl and Pi-Alkyl interactions, and conventional hydrogen bonds. unpad.ac.id
The docking results showed that this compound interacts with specific amino acid residues in the GCK protein, namely ARG A:478 and LYS A:475. unpad.ac.id The formation of these bonds suggests that this compound could act as a competitive inhibitor of the GCK enzyme. unpad.ac.id By binding to the enzyme, it may prevent the natural substrate from accessing the active site, thereby modulating the enzyme's activity, which is crucial in the regulation of insulin (B600854) secretion and glucose utilization. unpad.ac.id Studies have suggested that this binding capability could be harnessed for the development of new medicinal compounds for diabetes mellitus. unpad.ac.idumm.ac.id
In Silico Toxicology and ADMET Prediction
In silico toxicology methods use computational models to predict the potential toxicity of chemical substances. These approaches are crucial for early-stage safety assessment and for prioritizing chemicals for further experimental testing.
The toxicological profile of this compound has been evaluated using computational methods as part of the safety assessment of fragrance ingredients. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure with biological activity, have been developed for toxicological endpoints such as oral acute toxicity in rodents. researchgate.net In one such study, this compound was included in a set of 79 fragrance materials to develop QSAR models for mouse oral LD₅₀, inhibition of NADH-oxidase, and effect on mitochondrial membrane potential. researchgate.net
For endpoints where specific data for this compound is lacking, a read-across approach is often employed. This involves using data from structurally similar chemicals (analogs) to predict the toxicity of the target chemical. For instance, the local respiratory toxicity of this compound was assessed using linalool (B1675412) and benzoic acid as suitable read-across analogs. researchgate.net Similarly, its environmental endpoint was completed using data from the analog linalyl cinnamate. researchgate.net
| Toxicological Endpoint | Computational Method | Findings/Analogs Used |
| Mouse Oral LD₅₀ | QSAR Modeling | Included in a model developed for 79 fragrance materials. researchgate.net |
| Local Respiratory Toxicity | Read-Across | Linalool (CAS # 78-70-6) and Benzoic Acid (CAS # 65-85-0) used as analogs. researchgate.net |
| Environmental Endpoint | Read-Across | Linalyl Cinnamate (CAS # 78-37-5) used as an analog. researchgate.net |
This table summarizes the computational methods used to assess the toxicological profile of this compound.
ADMET prediction involves the computational estimation of a compound's pharmacokinetic and toxicological properties. These predictions are vital in drug discovery and safety assessments to evaluate a compound's viability.
In silico analyses have been performed on this compound to predict its ADMET properties. Studies utilizing the SwissADME web tool indicated that this compound passed the criteria for favorable ADME properties. unpad.ac.idunpad.ac.idumm.ac.id The prediction of good bioavailability was a key outcome of these screenings. uin-malang.ac.id Furthermore, skin absorption, a critical parameter for fragrance ingredients, has been modeled computationally. The dermal permeability constant (Kp) for this compound has been reported, providing a quantitative measure of its potential to penetrate the skin. industrialchemicals.gov.au The Research Institute for Fragrance Materials (RIFM) utilizes such skin absorption models when experimental data are unavailable to refine systemic exposure assessments. researchgate.net
| ADMET Property | Predicted Value/Outcome | Tool/Source |
| Bioavailability | Passed ADME criteria | SwissADME unpad.ac.idunpad.ac.iduin-malang.ac.id |
| Dermal Permeability Constant (Kp) | 0.711 cm/hour | Galleria Chemica industrialchemicals.gov.au |
This table displays the predicted ADMET properties of this compound from in silico models.
Quantum Chemical Calculations and Mechanistic Simulations
Quantum chemical calculations are employed to understand the electronic structure and reactivity of molecules from first principles. These methods provide fundamental data on molecular properties that can be used in more extensive simulations or to interpret experimental results.
For this compound, semi-empirical quantum chemistry programs have been used to calculate key electronic properties. google.com One study utilized the CNDO (Complete Neglect of Differential Overlap) method to calculate the partial charges and dipole moment of the molecule. google.com The results of these calculations provided a dipole moment with x and y components of 0.3762744 and 1.449811E−02, respectively. google.com An electrostatic potential (ESP) map for this compound was also generated, which visualizes the charge distribution and helps predict sites for electrophilic and nucleophilic attack. google.com In other research, quantum-chemical descriptors such as the Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, and ionization potential were calculated for this compound using the semi-empirical AM1 Hamiltonian as part of a larger QSAR study. researchgate.net
| Quantum Chemical Property | Calculated Value | Method |
| Dipole Moment (x-component) | 0.3762744 | CNDO google.com |
| Dipole Moment (y-component) | 1.449811E−02 | CNDO google.com |
| Other Descriptors | HOMO, LUMO, Ionization Potential | AM1 Hamiltonian researchgate.net |
This table outlines the quantum chemical properties of this compound that have been determined through computational methods.
Concluding Perspectives and Future Research Trajectories
Synthesis of Current Academic Contributions on Linalyl Benzoate (B1203000)
Linalyl benzoate is an organic compound classified as an aromatic monoterpenoid and a benzoate ester. contaminantdb.cahmdb.ca It is formed from the esterification of linalool (B1675412), a naturally abundant tertiary terpene alcohol, and benzoic acid. The compound is a known constituent of the essential oils of several flowering plants, notably ylang-ylang and tuberose, contributing to their characteristic floral aroma. contaminantdb.ca Its primary and most well-documented application is in the fragrance and flavor industry, where it is valued for its pleasant, soft, and warm floral-tuberose scent profile. contaminantdb.cagivaudan.com
Academic and industrial research has touched upon this compound primarily within the context of chemical synthesis and analysis. For instance, the synthesis of linalool oxide isomers has utilized benzoate esters as crucial chemical intermediates. mdpi.commdpi.com In these procedures, the differential reactivity of hydroxyl groups allows for the selective formation of benzoate esters, facilitating the separation of complex stereoisomeric mixtures. mdpi.commdpi.com This highlights its utility as a tool in complex organic synthesis beyond its role as a fragrance ingredient.
More recently, the compound has emerged in computational studies exploring potential bioactivities. An in silico investigation into the phytochemical constituents of Jasminum sambac identified this compound as a compound with a strong binding affinity for the glucokinase enzyme. unpad.ac.id This preliminary finding suggests a potential, though currently unproven, interaction with a key protein in glucose metabolism, opening a new, primarily theoretical, area of interest. unpad.ac.id
Current knowledge is largely focused on its organoleptic properties and basic chemical identity, with limited exploration into its broader biological or material functions.
Table 1: Summary of Known Properties and Applications of this compound
| Attribute | Description | Primary Source(s) |
|---|---|---|
| Chemical Classification | Aromatic Monoterpenoid; Benzoate Ester. contaminantdb.cahmdb.ca | contaminantdb.ca, hmdb.ca |
| Molecular Formula | C17H22O2 | unpad.ac.id |
| Natural Occurrence | Found in essential oils of ylang-ylang and tuberose. contaminantdb.ca | contaminantdb.ca |
| Primary Application | Fragrance ingredient in cosmetics and perfumery for its floral, tuberose character. givaudan.com | givaudan.com |
| Role in Synthesis | Used as a derivatizing agent and intermediate in the separation of terpene alcohol isomers. mdpi.commdpi.com | mdpi.com, mdpi.com |
| Reported Bioactivity (In Silico) | Predicted binding affinity to the glucokinase enzyme. unpad.ac.id | unpad.ac.id |
Identification of Promising Unexplored Research Avenues
While the current body of research on this compound is limited, its chemical structure—combining a well-known terpene alcohol (linalool) and a benzoate moiety—suggests several promising avenues for future investigation. These opportunities span biocatalysis, material science, chemical ecology, and pharmacology.
Biocatalytic Synthesis and Green Chemistry : The industrial production of flavor and fragrance esters often involves chemical catalysis, which can present environmental challenges. Research into the enzymatic synthesis of related esters, such as linalyl acetate (B1210297), using immobilized lipases has shown success, offering a cleaner alternative. hilarispublisher.com A significant unexplored avenue is the development of a biocatalytic process for this compound synthesis, which could offer higher specificity, milder reaction conditions, and improved sustainability compared to traditional methods.
Polymer Science and Material Applications : Benzoate esters are widely used as plasticizers to enhance the flexibility and durability of polymers like PVC. gblchemicalltd.com Furthermore, there is growing interest in developing polymers from renewable terpene-based feedstocks. researchgate.net this compound has not been investigated for its potential in material science. Research could explore its efficacy as a bio-based plasticizer or its potential as a monomer or functional additive in the creation of novel, sustainable polymers with unique properties. mdpi.com
Chemical Ecology and Agriculture : The parent alcohol, linalool, is a well-studied semiochemical that plays a crucial role in plant-insect interactions, acting as a pollinator attractant and a defense compound against herbivores. mdpi.comnih.gov Similarly, other simple benzoate esters like methyl benzoate function as insect attractants or deterrents. encyclopedia.pub The ecological role of this compound itself remains completely unexplored. Field and laboratory studies are needed to determine if it functions as a floral attractant, an oviposition deterrent, or an anti-herbivory agent, potentially leading to new applications in sustainable agriculture.
Pharmacological and Biomedical Screening : The initial in silico finding of this compound's potential interaction with the glucokinase enzyme is intriguing but requires experimental validation. unpad.ac.id This opens the door for a broader pharmacological investigation. A systematic screening of this compound for various bioactivities (e.g., antimicrobial, anti-inflammatory, neuroprotective) using modern in vitro assays could uncover novel therapeutic potentials, moving beyond the preliminary computational predictions.
Table 2: Promising Unexplored Research Avenues for this compound
| Research Avenue | Scientific Rationale | Potential Methodologies | Potential Impact |
|---|---|---|---|
| Biocatalytic Synthesis | Leverages green chemistry principles for cleaner production, based on successful enzymatic synthesis of similar esters like linalyl acetate. hilarispublisher.com | Screening of lipases (e.g., Novozym 435); optimization of reaction conditions (solvent-free systems, temperature); kinetic modeling. | Sustainable and efficient industrial production for fragrance and other potential applications. |
| Polymer and Material Science | Other benzoate esters are effective plasticizers gblchemicalltd.com; growing demand for bio-based and terpene-derived polymers. researchgate.net | Incorporation into polymer matrices (e.g., PLA, PVC); testing of mechanical properties (tensile strength, flexibility); analysis of monomer potential in polymerization reactions. | Development of new bio-based plastics, coatings, or functional materials. |
| Chemical Ecology | Parent compounds (linalool, benzoates) have known roles in plant-insect interactions. mdpi.comencyclopedia.pub The role of the combined ester is unknown. | Gas chromatography-electroantennography (GC-EAG); behavioral bioassays with pollinators and herbivores; field trapping experiments. | Discovery of new semiochemicals for crop protection or pollinator management. |
| Pharmacological Screening | Preliminary in silico data suggests bioactivity. unpad.ac.id The compound's full potential is untested. | In vitro enzymatic assays (e.g., glucokinase inhibition); cell-based screening for antimicrobial and anti-inflammatory activity; molecular docking studies. | Identification of new lead compounds for therapeutic development. |
Strategic Directions for Collaborative and Interdisciplinary Research
To fully unlock the potential of this compound, moving it from a simple fragrance ingredient to a multifunctional chemical, strategic and interdisciplinary collaborations are essential.
Chemistry and Chemical Engineering : A partnership between synthetic organic chemists and chemical engineers is crucial for developing and scaling up efficient synthesis processes. Chemists can focus on designing novel catalytic systems, including chemoenzymatic routes that combine the precision of enzymes with the efficiency of chemical catalysts. mdpi.comrsc.org Engineers can then work on process optimization, reactor design, and purification strategies to translate laboratory-scale syntheses into economically viable and sustainable industrial production. hilarispublisher.com
Material Science and Polymer Chemistry : Collaboration between polymer chemists and material scientists could drive the exploration of this compound in new materials. researchgate.net Chemists could design and synthesize novel terpene-based polymers or copolymers incorporating this compound, while material scientists would characterize the resulting materials' thermal, mechanical, and degradation properties, guiding the design toward specific applications like biodegradable packaging or advanced coatings. mdpi.com
Ecology, Entomology, and Analytical Chemistry : A powerful synergy exists for ecologists, entomologists, and analytical chemists to investigate the compound's role in nature. researchgate.net Ecologists can formulate hypotheses about its function in plant defense or pollination. mdpi.com Entomologists can design and execute precise behavioral experiments to test these hypotheses on relevant insect species. frontiersin.org Concurrently, analytical chemists can develop sensitive methods for detecting and quantifying this compound in the complex volatile bouquets of flowers, providing the chemical data needed to correlate with ecological observations. researchgate.net
Pharmacology, Biochemistry, and Computational Biology : To explore biomedical applications, a pipeline approach involving multiple disciplines is required. Computational biologists can expand on initial findings by using molecular modeling to predict interactions with a wider range of biological targets. unpad.ac.id Biochemists can then express and purify these target proteins to validate the predicted interactions through in vitro enzyme kinetics and binding assays. rsc.org Finally, pharmacologists can take the most promising findings into cell culture and preclinical models to evaluate the physiological effects and therapeutic potential of this compound. tcd.ie
Table 3: Framework for Interdisciplinary Research on this compound
| Collaborating Fields | Joint Research Objective | Example Activities |
|---|---|---|
| Chemistry & Chemical Engineering | Develop and scale a sustainable synthesis process. | Designing chemoenzymatic pathways; optimizing reaction yields; developing continuous flow reactors. hilarispublisher.comrsc.org |
| Material Science & Polymer Chemistry | Create and characterize novel bio-based materials. | Synthesizing this compound-containing polymers; testing for biodegradability and plasticizing efficiency. gblchemicalltd.comresearchgate.net |
| Ecology, Entomology & Analytical Chemistry | Elucidate the ecological function in plant-insect interactions. | Analyzing floral headspaces; conducting electroantennography (EAG); performing pollinator choice experiments. mdpi.comresearchgate.net |
| Pharmacology, Biochemistry & Computational Biology | Validate and discover biomedical applications. | Conducting molecular docking simulations; performing in vitro enzyme inhibition assays; testing in cell-based disease models. unpad.ac.idrsc.org |
Q & A
Q. What protocols mitigate batch-to-batch variability in this compound production for preclinical trials?
- Methodological Answer : Implement Quality by Design (QbD) principles, identifying critical process parameters (CPPs) via risk assessment (e.g., Ishikawa diagrams). Use PAT (Process Analytical Technology) tools like inline FTIR for real-time monitoring. Statistical process control (SPC) charts can track purity and yield across batches .
Guidelines for Rigorous Research
- Experimental Reproducibility : Follow ’s protocols for detailing apparatus, calibration, and raw data archiving.
- Bias Mitigation : Pre-register hypotheses and use blinding in pharmacological assays ().
- Data Contradictions : Apply root-cause analysis (e.g., 5 Whys) to inconsistent results, revisiting instrument calibration or reagent sources ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
